Methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl
Overview
Description
Methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is a complex organic compound belonging to the beta-carboline family Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, cholinesterase activity, and more .
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level. These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, reduction of oxidative stress, inhibition of microbial growth, inhibition of tubercular infection, regulation of glucose metabolism, inhibition of malarial infection, and inhibition of cholinesterase activity .
Biochemical Analysis
Biochemical Properties
Methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound interacts with several key enzymes, including monoamine oxidases (MAO) and cytochrome P450 enzymes. The interaction with MAO, for instance, can lead to the inhibition of the enzyme’s activity, affecting the metabolism of neurotransmitters such as serotonin and dopamine . Additionally, this compound can bind to various receptor proteins, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters and their receptors . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular health and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity . This binding often involves hydrogen bonding and hydrophobic interactions, stabilizing the enzyme-inhibitor complex. Additionally, this compound can interact with DNA and RNA, influencing gene transcription and translation processes. These interactions can result in altered protein synthesis and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in vitro has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress levels.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage and administration frequency.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors such as NADH and FAD is essential for its metabolic processing and subsequent biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by factors such as lipid solubility and membrane permeability, which determine its accumulation in various cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity . It can localize to mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, it may be found in the nucleus, where it interacts with DNA and transcription factors, affecting gene expression. Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments, ensuring its proper function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylhydrazine and tryptamine.
Cyclization: The key step involves the Pictet-Spengler cyclization, where the tryptamine derivative reacts with an aldehyde or ketone to form the tetrahydro-beta-carboline core.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst.
Purification: The final product is purified through recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced carboline derivatives.
Substitution: Various substituted carbolines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, Methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl has shown potential as an enzyme inhibitor, particularly targeting monoamine oxidases (MAOs). This makes it a candidate for studying neurological disorders.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects, including antidepressant and anticancer activities. Its ability to cross the blood-brain barrier makes it a promising candidate for central nervous system (CNS) drugs.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity profile allows for the creation of various derivatives with potential commercial applications.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with similar psychoactive properties.
Harmaline: Known for its use in traditional medicine and similar biological activities.
Tetrahydro-beta-carboline: A simpler analog with fewer substituents.
Uniqueness
Methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl stands out due to its specific methoxyphenyl substitution, which enhances its ability to interact with biological targets and increases its solubility in aqueous environments. This makes it more versatile for various applications compared to its analogs.
Properties
IUPAC Name |
methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3.ClH/c1-24-13-9-7-12(8-10-13)18-19-15(11-17(22-18)20(23)25-2)14-5-3-4-6-16(14)21-19;/h3-10,17-18,21-22H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESCRRALOOEKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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